

# Preclinical Evaluation of CT1113 in Pancreatic Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

Introduction: **CT1113** is a potent, small-molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25).[1] Emerging preclinical evidence highlights its potential as an anti-cancer agent, particularly in malignancies driven by oncoproteins stabilized by these deubiquitinases. This document provides a detailed technical guide on the preclinical studies of **CT1113** in the context of pancreatic cancer, focusing on its mechanism of action, experimental validation, and key quantitative findings.

## **Quantitative Data Summary**

The anti-proliferative activity of **CT1113** has been evaluated in various cancer cell lines. While specific IC50 values for a broad panel of pancreatic cancer cell lines are not detailed in the provided search results, the effective concentration in HCT116 cells, a colon cancer cell line, provides an indication of its potency.

| Compound | Cell Line | Assay Type    | Endpoint | Value | Reference |
|----------|-----------|---------------|----------|-------|-----------|
| CT1113   | HCT116    | Proliferation | EC50     | 65 nM | [2]       |

Note: The EC50 value is derived from experiments where USP25/28 were overexpressed, which increased the EC50 from a lower baseline in control cells.[2]

## **Experimental Protocols**

1. In Vivo Pancreatic Cancer Xenograft Model:

### Foundational & Exploratory





- Objective: To evaluate the anti-tumor efficacy of CT1113 in a pancreatic cancer cell-derived xenograft (CDX) model.
- Animal Model: Balb/c nude mice.[2]
- Cell Line: SW1990, a human pancreatic cancer cell line.[2]
- Procedure:
  - SW1990 cells were inoculated into Balb/c nude mice to establish xenograft tumors.
  - Once tumors were established, mice were randomized into treatment and vehicle control groups (n=8 per group).[2]
  - CT1113 was administered to the treatment group. While the exact dosage and administration route for this specific pancreatic cancer study are not detailed in the provided results, a general in vivo protocol for CT1113 involves intraperitoneal injection.
  - Tumor growth was monitored and measured over the course of the treatment.[2]
  - At the end of the study, tumors were excised for further analysis.
- Endpoint Analysis:
  - Tumor growth suppression was assessed by comparing tumor volumes between the
    CT1113-treated and vehicle control groups.[2]
  - Western blotting was performed on tumor samples to analyze protein expression levels.
  - Immunohistochemical staining for Ki67 was conducted to evaluate cell proliferation within the tumors.[2]
- 2. Western Blotting:
- Objective: To determine the effect of CT1113 on the protein levels of c-MYC in tumor tissues.
- Procedure:



- Protein lysates were prepared from the excised tumor samples from the in vivo study.[2]
- Protein concentrations were determined to ensure equal loading.
- Proteins were separated by SDS-PAGE and transferred to a membrane.
- The membrane was blocked and then incubated with a primary antibody specific for c-MYC.
- A secondary antibody conjugated to a detectable marker was used for visualization.
- The resulting bands were imaged to assess the levels of c-MYC protein.[2]

# **Signaling Pathways and Experimental Workflows**

Signaling Pathway of CT1113 in Pancreatic Cancer:

The primary mechanism of action of **CT1113** involves the inhibition of USP28 and USP25, leading to the destabilization and subsequent degradation of oncoproteins such as c-MYC.[1] [2]





Click to download full resolution via product page

Caption: Mechanism of action of CT1113 in downregulating c-MYC.







Experimental Workflow for In Vivo Efficacy:

The following diagram outlines the workflow for assessing the in vivo anti-tumor activity of **CT1113** in a pancreatic cancer model.





Click to download full resolution via product page

Caption: Workflow for the in vivo pancreatic cancer xenograft study.



#### Summary of Findings:

Preclinical studies demonstrate that **CT1113** effectively suppresses the growth of pancreatic cancer xenografts.[2] This anti-tumor activity is associated with a reduction in the protein levels of the oncoprotein c-MYC within the tumor tissue.[2] Furthermore, immunohistochemical analysis has shown a decrease in the proliferation marker Ki67 in tumors treated with **CT1113**, indicating a reduction in cell proliferation.[2] These findings underscore the therapeutic potential of targeting USP28/25 with **CT1113** in pancreatic cancer. The compound has since progressed to a first-in-human phase I trial in patients with relapsed/refractory acute myeloid leukemia, where it has shown a favorable safety and pharmacokinetic profile, along with preliminary efficacy, further validating USP28 as a therapeutic target.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Evaluation of CT1113 in Pancreatic Cancer: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#preclinical-studies-on-ct1113-in-pancreatic-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com